molecular formula C25H23N7O B10933235 1-benzyl-N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-N-(1-benzyl-1H-1,2,4-triazol-3-yl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10933235
M. Wt: 437.5 g/mol
InChI Key: CPQIHWLXPXLBNG-UHFFFAOYSA-N
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Description

1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazole and pyrazolo[3,4-b]pyridine moieties play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-BENZYL-N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of the triazole ring and the pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C25H23N7O

Molecular Weight

437.5 g/mol

IUPAC Name

1-benzyl-N-(1-benzyl-1,2,4-triazol-3-yl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23N7O/c1-17-13-21(22-18(2)29-32(23(22)27-17)15-20-11-7-4-8-12-20)24(33)28-25-26-16-31(30-25)14-19-9-5-3-6-10-19/h3-13,16H,14-15H2,1-2H3,(H,28,30,33)

InChI Key

CPQIHWLXPXLBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=NN(C=N4)CC5=CC=CC=C5

Origin of Product

United States

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